![molecular formula C16H8F2N2O2 B2829853 2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1114903-23-9](/img/structure/B2829853.png)
2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Dihydropyrano[2,3-c]pyrazoles (DHPPs), derived from this compound, have shown promise in medicinal chemistry. Researchers have explored their potential as anti-microbial, anti-inflammatory, anti-cancer, bactericidal, molluscicidal, and kinase inhibitory agents .
- DHPPs can be synthesized via a four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate, using nano-eggshell/Ti(IV) as a catalyst under solvent-free conditions .
- Researchers have employed it in multicomponent reactions (MCRs) to efficiently synthesize complex heterocycles .
- Nano-eggshell/Ti(IV), the catalyst used in DHPP synthesis, is a naturally based material. Its characterization includes Fourier Transform Infrared spectroscopy, X-ray Diffraction, and microscopy techniques .
- The use of such natural-based catalysts aligns with green chemistry principles, emphasizing cleaner and safer synthetic methods .
- Researchers have investigated the biological activities of DHPP derivatives. These compounds may have potential therapeutic applications due to their diverse pharmacological properties .
- The compound’s azido group and its derivatives have been explored in the synthesis of 1,2,3-triazolodiazines, including 1,2,3-triazolo[4,5-b]pyrazine, 1,2,3-triazolo[4,5-c]pyridazine, and others .
Medicinal Chemistry and Drug Discovery
Heterocyclic Synthesis
Materials Science
Biological Activity Studies
1,2,3-Triazolodiazine Family
Catalysis and Green Chemistry
Wirkmechanismus
Target of Action
The primary targets of the compound “2-(2,4-difluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one” are currently unknown. The compound is structurally similar to other pyrazole derivatives, which have been found to interact with a variety of biological targets . .
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives have been found to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Pyrazole derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with its targets . Similarly, temperature can influence the compound’s stability and its diffusion rate in the body .
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F2N2O2/c17-10-5-6-13(12(18)8-10)20-16(21)11-7-9-3-1-2-4-14(9)22-15(11)19-20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAKBYCCCSJOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=C(C=C(C=C4)F)F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.